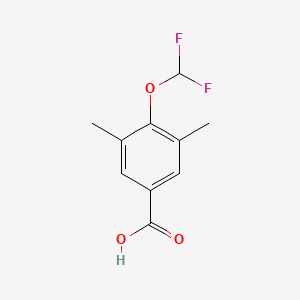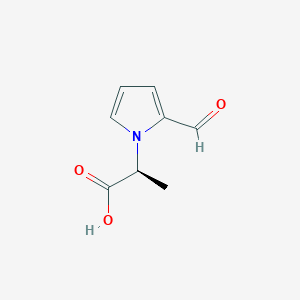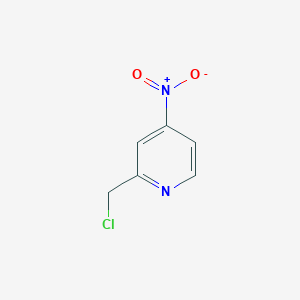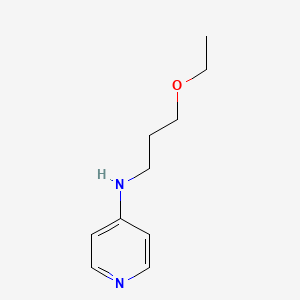![molecular formula C9H10F2O2 B1415076 (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1315378-60-9](/img/structure/B1415076.png)
(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
Vue d'ensemble
Description
(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, commonly referred to as (1R)-DFMO, is a novel fluorinated alcohol derivative of phenylalanine. It has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound is known to have a wide range of biological activities, including anti-inflammatory, antiviral, and antifungal effects. In addition, (1R)-DFMO has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Applications De Recherche Scientifique
Modulation of Catalyst Reactivity
(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol has been utilized in the development of a chemoselective reduction process. This process is crucial in the synthesis of β2-adrenoceptor agonists, where a highly selective reduction of (1R)-2-bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethan-1-ol to give its amino counterpart was achieved without racemization at the stereogenic carbinol carbon atom. This innovation demonstrates the compound's potential in sophisticated pharmaceutical syntheses (Wilkinson et al., 2000).
In Enantioselective Synthesis
(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol has been employed in the enantioselective synthesis of various chemical compounds. For instance, it was used in the preparation of enatiomerically pure diols through a one-pot operation using two oxidoreductases. This method has broad implications in producing chiral intermediates for pharmaceuticals and other applications (Gennaro et al., 2010).
Store-Operated Calcium Entry Inhibition
Research on (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride analogues, which include a structure similar to (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, has shown promising effects in inhibiting store-operated calcium entry (SOCE). These findings are significant for understanding calcium signaling in cells and developing treatments for diseases related to abnormal calcium regulation (Dago et al., 2018).
Stereochemistry and Supramolecular Chemistry
The compound has also been a subject of study in stereochemistry and supramolecular chemistry. For example, investigations into chiral biphenyl hybrids involving similar compounds have provided insights into the atropselective resolutions and supramolecular interactions, which are vital for developing new materials and pharmaceuticals (Yeung et al., 2013).
Propriétés
IUPAC Name |
(1R)-1-[3-(difluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEJXRLYYLZRAQ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)
![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)


![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)





